
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a chemical compound that serves as an intermediate in the synthesis of Deshydroxyethoxy Ticagrelor. It is an analog of Ticagrelor, an antiplatelet agent used to prevent heart attacks, myocardial infarction, and other pulmonary diseases .
準備方法
The synthesis of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves several steps. The compound is typically prepared through a series of organic reactions, including the protection and deprotection of functional groups, as well as the formation of dimethylmethylene bridges. The reaction conditions often involve the use of solvents like dichloromethane and ethyl acetate, and the reactions are carried out at room temperature .
化学反応の分析
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
科学的研究の応用
Chemistry
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is utilized as an intermediate in organic synthesis. Its unique structural modifications allow researchers to explore new chemical pathways and develop novel compounds with potential therapeutic benefits.
Biology
In biological research, this compound is studied for its effects on platelet function and its potential role in cardiovascular disease management. It has been shown to effectively inhibit ADP-induced platelet aggregation in vitro studies.
Medicine
The antiplatelet properties of this compound position it as a candidate for further clinical investigation. Research indicates that it may offer advantages over existing antiplatelet therapies due to its rapid onset and reversible action.
Pharmaceutical Industry
In the pharmaceutical sector, this compound is significant for the synthesis of Ticagrelor and other related agents. Its use in drug formulation could lead to improved therapeutic options for patients with cardiovascular conditions.
Comparative Studies and Case Research
Recent studies have highlighted the efficacy and safety profile of this compound compared to other antiplatelet agents:
Antiplatelet Activity
In vitro studies demonstrate that this compound exhibits a dose-dependent inhibition of ADP-induced platelet aggregation. Comparative research with Clopidogrel and Prasugrel suggests that this compound may have a more favorable pharmacokinetic profile.
Clinical Implications
Clinical studies involving patients undergoing percutaneous coronary intervention (PCI) have shown promising outcomes with Ticagrelor therapy. For example, a study reported significant reductions in cardiovascular events among patients treated with Ticagrelor compared to those receiving Clopidogrel . The findings suggest that this compound may similarly enhance patient outcomes.
Pharmacokinetic Parameters Comparison
Parameter | Ticagrelor | This compound |
---|---|---|
Tmax (hours) | 2-4 | Expected similar |
Bioavailability (%) | ~36 | Anticipated similar |
Elimination Half-life | 7.7 - 13.1 | Likely comparable |
Primary Metabolites | AR-C124910XX | Expected similar |
作用機序
The mechanism of action of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting the P2Y12 receptor on platelets, thereby preventing platelet aggregation and reducing the risk of blood clots. This mechanism is similar to that of Ticagrelor, its parent compound .
類似化合物との比較
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Ticagrelor: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a different mechanism of action.
生物活性
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This compound has garnered attention for its potential biological activity, particularly in inhibiting platelet aggregation through its interaction with the P2Y12 receptor.
This compound operates similarly to its parent compound, Ticagrelor. It functions as a non-competitive antagonist of the P2Y12 receptor on platelets. By binding to this receptor, it prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing platelet aggregation and the risk of thrombus formation. This mechanism is crucial for preventing cardiovascular events such as heart attacks and strokes.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, it is expected to share characteristics with Ticagrelor:
- Absorption : Rapid absorption with a median time to peak concentration (Tmax) typically around 2-4 hours.
- Bioavailability : Estimated at approximately 36% for Ticagrelor; similar values may be anticipated for this compound.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP3A5), leading to active metabolites that contribute to its pharmacological effects.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antiplatelet Activity : In vitro studies indicate that this compound effectively inhibits ADP-induced platelet aggregation, demonstrating a dose-dependent response similar to that observed with Ticagrelor .
- Comparative Studies : Research comparing this compound with other antiplatelet agents like Clopidogrel and Prasugrel suggests that it may offer advantages in terms of rapid onset and reversible action .
- Clinical Implications : The potential application of this compound in clinical settings is supported by findings from studies involving patients with ACS. For instance, long-term therapy with Ticagrelor has shown significant reductions in cardiovascular events compared to Clopidogrel .
Data Table: Pharmacokinetic Parameters
Parameter | Ticagrelor | This compound |
---|---|---|
Tmax (hours) | 2-4 | Expected similar |
Bioavailability (%) | ~36 | Anticipated similar |
Elimination Half-life | 7.7 - 13.1 | Likely comparable |
Primary Metabolites | AR-C124910XX | Expected similar |
特性
IUPAC Name |
(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHHRVYXULTCNA-FNOIDJSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。